2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride
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Overview
Description
2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 It is a derivative of acetic acid, where the acetic acid moiety is substituted with a cyclobutyl ring bearing a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through an esterification or amidation reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group may play a role in binding to active sites, while the cyclobutyl ring and acetic acid moiety contribute to the overall molecular conformation and stability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)acetic acid: Similar structure but lacks the cyclobutyl ring.
Cyclobutylacetic acid: Contains the cyclobutyl ring but lacks the dimethylamino group.
Dimethylaminoethanol: Contains the dimethylamino group but has a different backbone structure.
Uniqueness
2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride is unique due to the combination of the cyclobutyl ring and the dimethylamino group attached to the acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-[3-(dimethylamino)cyclobutyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)7-3-6(4-7)5-8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H |
InChI Key |
XKPLNTHZOUXHPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC(C1)CC(=O)O.Cl |
Origin of Product |
United States |
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